molecular formula C11H14ClNO B1598729 N-tert-butyl-2-chlorobenzamide CAS No. 70657-65-7

N-tert-butyl-2-chlorobenzamide

Cat. No. B1598729
CAS RN: 70657-65-7
M. Wt: 211.69 g/mol
InChI Key: BYWGSUJLXJLBLY-UHFFFAOYSA-N
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Description

“N-tert-butyl-2-chlorobenzamide” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.693 .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-2-chlorobenzamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Organic Synthesis

N-tert-butyl-2-chlorobenzamide has been utilized in various organic transformations due to its high versatility for chlorination and oxidation reactions. It is reactive and possesses high active chlorine content, making it a useful reagent in organic synthesis. It has been found effective for converting sulfides into sulfoxides, ketoximes into gem-chloronitroso compounds, ald-oximes into hydroximoyl chlorides and 2-isoxazolines, dialkyl and diaryl phosphites into dialkyl and diaryl chlorophosphates, and secondary alcohols into ketones. Additionally, it can facilitate the coupling of thiols to give disulfides and the oxidative decontamination of sulfur mustard, a chemical warfare agent, and its simulants. It also undergoes photolytic addition to various olefins (Kumar & Kaushik, 2007).

Insecticidal Activity

N-tert-butyl-2-chlorobenzamide derivatives have shown good insecticidal activities. They have been used as nonsteroidal ecdysone agonists, which are environmental benign pest regulators. Studies have indicated that these compounds exhibit significant insecticidal activities against various pests like Plutella xylostella L. and Culex pipiens pallens, compared to other controls (Wang et al., 2011).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, which is a common motif in N-tert-butyl-2-chlorobenzamide, has been explored for various bioactive compounds. However, its incorporation often leads to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Alternative substituents have been studied to optimize these properties for drug discovery processes (Westphal et al., 2015).

Synthesis of Chlorophosphates

N-tert-butyl-2-chlorobenzamide has been used as an efficient reagent for the synthesis of dialkyl/diaryl chlorophosphates. It acts as a chlorinating agent both in polar and nonpolar mediums, transforming dialkyl/diaryl phosphites to dialkyl/diaryl chlorophosphates rapidly under mild conditions (Kumar & Kaushik, 2006).

Fluorescence Sensing

N-tert-butyl-2-chlorobenzamide derivatives have been synthesized and used in enantioselective fluorescence sensing of chiral alpha-amino alcohols. This involves the formation of a highly fluorescent scandium complex that enables the sensing of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Oxidation of Sulfur Mustard

N-tert-butyl-2-chlorobenzamide reacts with sulfur mustard to yield a corresponding nontoxic sulfoxide in quantitative yield. This transformation is selective and takes place even at subzero temperatures, making it a significant tool in chemical decontamination processes (Kumar & Kaushik, 2006).

Synthesis of Hydroximoyl Chlorides and Isoxazolines

Treatment of aldoximes with N-tert-butyl-2-chlorobenzamide has led to the efficient synthesis of hydroximoyl chlorides and 2-isoxazolines. This process is rapid and occurs under mild conditions, providing an efficient pathway for the synthesis of these compounds (Kumar & Kaushik, 2006).

properties

IUPAC Name

N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGSUJLXJLBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405192
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70657-65-7
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-chlorobenzoic acid (20 g, 128 mmol), HOBT (34.6 g, 256 mmol), EDCI (48.8 g, 256 mmol), 2-methylpropan-2-amine (9.3 g, 128 mmol) and TEA (25.9 g, 256 mmol) in THF (600 mL) was stirred at room temperature overnight. After solvent evaporation, the mixture was diluted with ethyl acetate (600 mL) and washed with water (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc/PE (1:5) to give the title product as a white solid (23.9 g, yield: 88.5%). LC-MS: m/e=212 (M+H)+; Rt=0.85 min.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
88.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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